(R)-CPP

描述

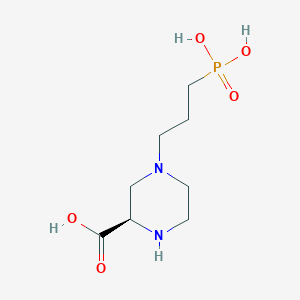

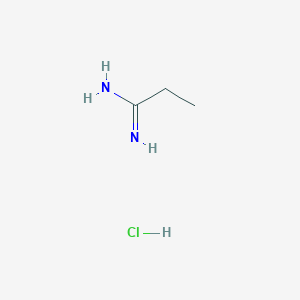

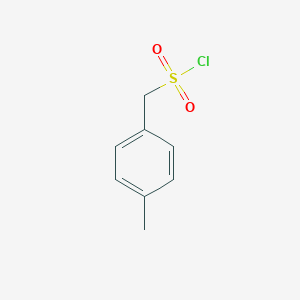

“®-4-(3-phosphonopropyl)piperazine-2-carboxylic acid”, also known as ®-CPP, is a chemical compound with the molecular formula C8H17N2O5P . It has a molecular weight of 252.20 g/mol . This compound is used in scientific research due to its unique structure, which allows for diverse applications such as drug synthesis and protein analysis.

Synthesis Analysis

The ®- and (s)-enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D- and L-CPP, respectively) were prepared . The absolute configuration of the enantiomers was determined by a chemical correlation of the menthyl ester with D-asparagine .Molecular Structure Analysis

The IUPAC name of this compound is (2 R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid . The InChI string is InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 . The compound’s canonical SMILES string is C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O .Chemical Reactions Analysis

The compound is a potent NMDA antagonist . It is the more active isomer of (RS)-CPP . It shows some selectivity for GluN2A (formerly NR2A) containing receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.20 g/mol . It has a Hydrogen Bond Donor Count of 4 . The XLogP3-AA value is -6.8 .科学研究应用

生物信息学与数据科学

R 编程语言在生物信息学和数据科学中起着至关重要的作用。在过去的三十年中,R 已成为统计分析、数据可视化和机器学习的热门选择。 它的社区开发了无数扩展和包,使其成为研究人员的多功能工具 . 一些主要应用包括:

超导量子干涉仪 (SQUIDs)

超导量子干涉仪是用于各种科学和医学应用的高灵敏磁力计。 研究人员使用超导量子干涉仪来测量极弱的磁场,使其成为地球物理学、神经科学和材料科学等领域的宝贵工具 . 应用包括:

软件工程与包开发

研究人员和开发人员使用 R 来创建和维护包。这些包扩展了 R 的功能,并为特定科学分析提供专门的工具。值得注意的方面包括:

作用机制

未来方向

The compound continues to exhibit significant potential in the field of NMDA receptor antagonists . Despite some disappointments in the development of NMDAR-targeted therapeutics, the compound and other NMDAR antagonists continue to be studied for their potential use in treating neuropathological and neurodegenerative diseases .

属性

IUPAC Name |

(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208909 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126453-07-4 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-CPP interact with NMDA receptors?

A1: this compound acts as a competitive antagonist by binding to the glutamate binding site on NMDA receptors, effectively blocking the binding of glutamate, the endogenous excitatory neurotransmitter. [, , , ] This prevents the opening of the NMDA receptor channel and the subsequent influx of calcium ions, crucial for NMDA receptor-mediated signaling. [, ]

Q2: What are the downstream effects of this compound binding to NMDA receptors?

A2: By inhibiting NMDA receptor activity, this compound disrupts various physiological processes, including long-term potentiation (LTP) and long-term depression (LTD), both of which are essential for learning and memory. [, , , ] this compound also affects pain transmission, as NMDA receptors play a significant role in spinal cord nociception. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H17N2O5P, and its molecular weight is 252.2 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in these research papers, structural characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the compound's identity and purity. []

Q5: How do structural modifications to the this compound molecule affect its activity and selectivity for NMDA receptor subtypes?

A5: Research on this compound derivatives highlights that even small changes in the molecule's structure can dramatically impact its NMDA receptor subtype selectivity. [] For instance, compounds like UBP141 and UBP145, derived from this compound, demonstrate enhanced selectivity for NMDA receptors containing the GluN2D subunit. []

Q6: Has this compound been studied in experimental models of pain?

A6: Yes, this compound has been shown to alleviate neuropathic pain in animal models. This suggests a potential role for NMDA receptor antagonists in managing chronic pain conditions. []

Q7: How does the potency of this compound in vivo compare to its effects on NMDA receptors in vitro?

A7: Studies reveal an interesting discrepancy: this compound effectively suppresses contextual fear conditioning in vivo at concentrations lower than those needed to block NMDA receptor-mediated field EPSPs or LTP in vitro. [] This suggests potential off-target effects or interactions with other brain regions or neurotransmitter systems that contribute to its in vivo efficacy.

Q8: Are there any known mechanisms of resistance to this compound?

A8: While these papers don't specifically address this compound resistance, one study showed that bacteria developed resistance to antimicrobial peptide nucleic acids (PNAs) delivered by arginine-rich cell-penetrating peptides (CPPs) that was specific to the CPP and not the PNA. [] This underscores the potential for cells to develop resistance mechanisms to targeted therapies.

Q9: Are there any strategies to enhance the delivery of this compound to specific brain regions?

A9: Research utilizing intracerebral drug delivery systems in animal models allows for targeted administration of compounds like this compound to specific brain regions, enhancing our understanding of their localized effects on behavior and cognition. []

Q10: Are there any other NMDA receptor antagonists with distinct pharmacological profiles compared to this compound?

A10: Yes, the research highlights several other NMDA receptor antagonists, each with a unique pharmacological profile. For example, ifenprodil exhibits selectivity for GluN2B-containing NMDA receptors, differentiating its actions from those of this compound. [, ]

Q11: How does research on this compound integrate different scientific disciplines?

A11: The study of this compound beautifully exemplifies the synergy between diverse scientific disciplines. For example, combining electrophysiology, behavioral assays, and molecular biology techniques has been instrumental in unraveling the intricate relationship between this compound's actions on NMDA receptors, its impact on synaptic plasticity, and its subsequent effects on learning and memory. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)